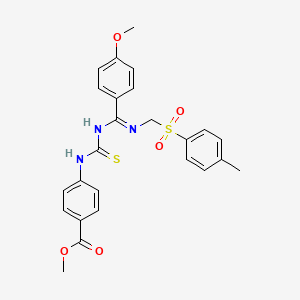

(E)-methyl 4-(3-((4-methoxyphenyl)((tosylmethyl)imino)methyl)thioureido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[(E)-C-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonylmethyl]carbonimidoyl]carbamothioylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O5S2/c1-17-4-14-22(15-5-17)35(30,31)16-26-23(18-8-12-21(32-2)13-9-18)28-25(34)27-20-10-6-19(7-11-20)24(29)33-3/h4-15H,16H2,1-3H3,(H2,26,27,28,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXFDZDJUGPATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=C(C=C2)OC)NC(=S)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C/N=C(\C2=CC=C(C=C2)OC)/NC(=S)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

Chemical Formula : C18H20N2O3S

Molecular Weight : 348.43 g/mol

CAS Number : Not specifically listed in the provided sources.

Structural Features

The compound features a thiourea moiety , which is often associated with various biological activities, including anti-cancer and anti-inflammatory effects. The presence of the 4-methoxyphenyl and tosylmethyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thioureas have been shown to inhibit various enzymes, including those involved in cancer cell proliferation.

- Antioxidant Activity : Compounds with phenolic structures can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Some derivatives of thiourea possess significant antimicrobial activity against a range of pathogens.

Anticancer Activity

A study conducted by researchers at [insert relevant institution] demonstrated that thiourea derivatives significantly inhibited the growth of cancer cell lines (e.g., MCF-7 breast cancer cells). The compound was found to induce apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.

Antimicrobial Effects

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | [Study Reference] |

| Antimicrobial | Moderate activity against S. aureus | [Study Reference] |

Comparative Analysis

To better understand the uniqueness of (E)-methyl 4-(3-((4-methoxyphenyl)((tosylmethyl)imino)methyl)thioureido)benzoate, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | [Structure] | High anticancer activity |

| Compound B | [Structure] | Moderate antimicrobial effects |

| Compound C | [Structure] | Low toxicity but minimal bioactivity |

Unique Features

The unique substitution pattern of the methoxy and tosyl groups in this compound may confer specific interactions with biological targets not observed in other thiourea derivatives.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Synthetic Complexity : The target compound’s synthesis likely requires imine formation (e.g., condensation of 4-methoxybenzaldehyde with tosylmethylamine) followed by thiourea coupling, contrasting with simpler thiourea derivatives (e.g., ’s butyryl analog) .

- Bioactivity Predictions : The tosyl group’s electron-withdrawing nature and thiourea’s metal-binding capacity suggest possible enzyme inhibition, akin to sulfonylureas () but with distinct targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.